4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy-
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Overview
Description
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- is an organic compound with the molecular formula C7H8N2O3. It is a colorless to pale yellow liquid with a special aromatic flavor . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
The preparation of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves several synthetic routes. One common method includes the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt. This intermediate is then methylated using dimethyl sulfate to produce 4-amino-2,6-dimethoxypyrimidine . Another method involves an addition reaction with anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .
Chemical Reactions Analysis
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride gas, methanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, methoxylation reactions can produce 2-chloro-4-amino-6-methoxypyrimidine .
Scientific Research Applications
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- has numerous applications in scientific research. It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals . In biology, it is used in the study of enzyme mechanisms and as a building block for the synthesis of nucleoside analogs . In the industrial sector, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the specific application . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .
Comparison with Similar Compounds
4-Pyrimidinecarboxaldehyde, 2,6-dimethoxy- can be compared with other similar compounds such as 2,4-dimethoxy-5-pyrimidinecarboxaldehyde and 2,6-dimethoxy-4-fluorochalcone . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2,6-dimethoxy-4-fluorochalcone is used in different scientific research applications and has distinct chemical reactivity .
Properties
CAS No. |
52606-03-8 |
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Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,6-dimethoxypyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-7(9-6)12-2/h3-4H,1-2H3 |
InChI Key |
MHJMVJKHXBJXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C=O)OC |
Origin of Product |
United States |
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